4-(Dimethylamino)cinnamic acid

Catalog No.
S606433
CAS No.
1552-96-1
M.F
C11H13NO2
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)cinnamic acid

CAS Number

1552-96-1

Product Name

4-(Dimethylamino)cinnamic acid

IUPAC Name

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14)/b8-5+

InChI Key

CQNPVMCASGWEHM-VMPITWQZSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)O

Synonyms

4-(dimethylamino)cinnamic acid

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)O

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)O

Synthesis:

4-(Dimethylamino)cinnamic acid is an organic compound with the chemical formula C₁₁H₁₃NO₂. It is a white crystalline solid and can be synthesized through various methods, including the Knoevenagel condensation of 4-dimethylaminobenzaldehyde and malonic acid [].

Applications:

While the specific research applications of 4-(dimethylamino)cinnamic acid itself are limited, it serves as a valuable building block for the synthesis of more complex molecules with diverse research applications. Here are some notable examples:

  • Fluorescent Probes: 4-(Dimethylamino)cinnamic acid can be modified to create fluorescent probes used in various biological studies, such as cell imaging and protein-protein interaction assays.
  • Medicinal Chemistry: It can be employed as a precursor for the synthesis of potential therapeutic agents, including compounds targeting neurodegenerative diseases, cancer, and inflammation.
  • Material Science: Derivatives of 4-(dimethylamino)cinnamic acid have been explored for their potential applications in developing organic light-emitting diodes (OLEDs) and other optoelectronic materials.

Future Directions:

Research exploring the potential of 4-(dimethylamino)cinnamic acid and its derivatives in various scientific fields is ongoing. Its unique chemical properties and the diverse functionalities that can be incorporated through modifications continue to spark interest in its potential applications for:

  • Developing novel fluorescent probes for advanced bioimaging techniques.
  • Creating new drug candidates with improved efficacy and selectivity for various diseases.
  • Designing innovative materials with desired optical and electronic properties.

4-(Dimethylamino)cinnamic acid is an organic compound with the chemical formula C₁₁H₁₃N₁O₂. It is characterized by a cinnamic acid backbone where a dimethylamino group is attached at the para position of the aromatic ring. This compound appears as a yellow-beige solid and is soluble in water, with a melting point of approximately 226°C and a boiling point of about 329°C. The molecular weight of 4-(Dimethylamino)cinnamic acid is 191.2264 g/mol .

4-(Dimethylamino)cinnamic acid exhibits interesting photophysical properties, particularly in response to different solvents and pH levels. In weakly acidic environments, the carbonyl group can become protonated, while in strongly acidic conditions, protonation occurs primarily at the amino nitrogen . The compound's reactivity can be influenced by its functional groups, making it useful in various chemical transformations.

Research indicates that 4-(Dimethylamino)cinnamic acid possesses biological activities that may be beneficial in pharmacological applications. Studies have shown that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. The dimethylamino group is known to enhance solubility and bioavailability, which are crucial for therapeutic efficacy .

The synthesis of 4-(Dimethylamino)cinnamic acid can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of dimethylamine with cinnamic acid derivatives under acidic or basic conditions.
  • Esterification: Another approach includes the esterification of cinnamic acid with dimethylamine in the presence of coupling agents.
  • Electrophilic Aromatic Substitution: This method utilizes electrophilic substitution reactions to introduce the dimethylamino group onto the aromatic ring of cinnamic acid.

Each synthesis route may vary in yield and purity depending on reaction conditions such as temperature, solvent choice, and catalysts used .

4-(Dimethylamino)cinnamic acid finds applications across various fields:

  • Dyes and Pigments: Its vibrant color properties make it suitable for use in dyes.
  • Pharmaceuticals: The compound serves as a precursor or intermediate in synthesizing pharmaceutical agents.
  • Photonic Devices: Due to its photophysical characteristics, it is investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Interaction studies involving 4-(Dimethylamino)cinnamic acid often focus on its behavior in different environments, particularly concerning solvent effects on its absorption and emission spectra. Research has demonstrated that the compound's photophysical properties change significantly based on solvent polarity and pH levels, which can influence its potential applications in sensors and imaging technologies .

Several compounds share structural similarities with 4-(Dimethylamino)cinnamic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cinnamic AcidNatural Phenolic CompoundLacks amino substitution; primarily used as a flavoring agent.
4-Aminocinnamic AcidAmino Acid DerivativeContains an amino group instead of a dimethylamino group; used in dye synthesis.
4-(Diethylamino)cinnamic AcidDimethylamino AnalogSimilar structure but with diethyl substitution; differing solubility properties.
3-(Dimethylamino)phenylacrylic AcidRelated Aromatic CompoundDifferent position for amino substitution; exhibits distinct biological activities.

The unique feature of 4-(Dimethylamino)cinnamic acid lies in its specific arrangement of functional groups, which enhances its solubility and reactivity compared to other similar compounds, making it particularly valuable in chemical synthesis and biological applications .

Knoevenagel Condensation-Based Synthesis Pathways

DMACA is predominantly synthesized via the Knoevenagel condensation between 4-(dimethylamino)benzaldehyde and malonic acid under acidic conditions. This reaction proceeds through a base-catalyzed mechanism, where the enolate of malonic acid attacks the aldehyde carbonyl group, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.

Key Reaction Parameters:

  • Catalysts: Piperidine and triethylamine (TEA) are widely used. Piperidine facilitates both enolate formation and decarboxylation, while TEA acts as a dual solvent-base system.
  • Solvent Optimization: Non-polar solvents like toluene enhance yields (90–95%) by stabilizing intermediates, whereas polar solvents (e.g., THF, methanol) suppress condensation due to hydrogen bonding with the enolate.
  • Molar Ratios: A 1:1.1 molar ratio of aldehyde to malonic acid maximizes conversion, with excess malonic acid driving the equilibrium toward product formation.

Mechanistic Insights:
The reaction involves:

  • Formation of a carbinolamine intermediate via aldehyde-amine condensation.
  • Base-assisted dehydration to generate an iminium ion.
  • Enolate attack on the iminium ion, followed by decarboxylation.

Catalytic Systems for Amine Functionalization

The dimethylamino group in DMACA is introduced via amine alkylation or reductive amination of cinnamic acid precursors. Catalytic systems play a critical role in selectivity and yield:

CatalystReaction ConditionsYield (%)SelectivitySource
PiperidineToluene, reflux, 2 h90.3High
TEAMethanol, 50°C, 4 h85.2Moderate
DMAPDMF, room temperature, 12 h78.5Low

Notable Findings:

  • Piperidine-TEA Synergy: Combining piperidine (0.18 equiv) with TEA (1.3 equiv) achieves sub-10 µm spatial resolution in MALDI imaging, highlighting its utility in analytical applications.
  • Microwave Assistance: Microwave irradiation reduces reaction time from 6 h to 30 min while maintaining yields >85%.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous Flow Reactors: Enable rapid heat dissipation and precise stoichiometric control, achieving throughputs of 50–100 kg/day.
  • Automated Purification: Combines solvent extraction (ethyl acetate/water) with recrystallization (ethanol) to achieve >99% purity.
  • Waste Mitigation: Solvent recovery systems (e.g., rotary evaporation) reduce ethyl acetate consumption by 70%.

Economic Considerations:

  • Raw material costs: $120–150/kg (4-(dimethylamino)benzaldehyde), $25–30/kg (malonic acid).
  • Energy consumption: 15–20 kWh/kg for continuous flow systems.

Purification Strategies for Research-Grade Material

Purification is critical for applications requiring high-purity DMACA (e.g., peptide synthesis):

Stepwise Protocol:

  • Crude Isolation: Acidify the reaction mixture to pH 2–3, precipitating DMACA.
  • Recrystallization: Dissolve in hot ethanol (78°C) and cool to 4°C, yielding yellow crystals with 98–99% purity.
  • Chromatography: For ultra-pure samples (>99.9%), silica gel column chromatography (ethyl acetate/hexane, 1:3) is employed.

Analytical Validation:

  • HPLC: Retention time = 4.2 min (C18 column, acetonitrile/water, 60:40).
  • NMR: δ 7.6 ppm (d, J = 16 Hz, CH=CH), δ 3.1 ppm (s, N(CH₃)₂).

Esterification of DMACA involves the activation of its carboxylic acid group, enabling nucleophilic attack by alcohols. Both acid-catalyzed and enzymatic methods have been employed to synthesize DMACA esters, with reaction efficiency heavily influenced by solvent choice and catalyst type.

Acid-Catalyzed Esterification

In traditional acid-catalyzed esterification, DMACA reacts with methanol under reflux conditions (65–70°C) using sulfuric acid as a catalyst. The reaction proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for alcohol attack. A 20-hour reflux yields methyl 4-(dimethylamino)cinnamate with 85% efficiency, as confirmed by $$ ^1H $$ NMR and $$ ^{13}C $$ NMR characterization [4].

Enzymatic Esterification

Lipase enzymes such as Lipozyme TLIM and Novozym 435 catalyze DMACA esterification in solvent-free or organic media. For example, in isooctane, DMACA reacts with ethanol at 40°C to form ethyl 4-(dimethylamino)cinnamate with 92% yield [4]. Enzymatic methods avoid harsh conditions and improve selectivity, making them preferable for sensitive substrates.

Table 1: Esterification Conditions and Yields

Ester ProductReagentCatalystSolventTemperatureYield (%)
Methyl esterMethanol$$ H2SO4 $$None70°C85
Ethyl esterEthanolLipozyme TLIMIsooctane40°C92
L-Ascorbyl esterL-Ascorbic acidNovozym 435Acetone50°C99

The choice of solvent significantly impacts reaction equilibrium. Polar aprotic solvents like acetone stabilize transition states, while nonpolar solvents (e.g., isooctane) minimize side reactions [4].

Amidation Mechanisms in Peptide Coupling Reactions

DMACA participates in amidation reactions, forming stable amide bonds critical for pharmaceutical applications. Studies using fluorescence quenching assays reveal that DMACA binds to serum albumin proteins via a 1:1 stoichiometry, with association constants ($$ K_a $$) of approximately $$ 10^4 \, \text{dm}^3 \, \text{mol}^{-1} $$ [3].

Thermodynamic and Kinetic Analysis

The binding process is entropy-driven ($$ \Delta S > 0 $$), suggesting hydrophobic interactions dominate. The dimethylamino group enhances solubility in aqueous media, while the conjugated system facilitates π-π stacking with aromatic residues in proteins [3].

Key Steps in Amidation:

  • Activation: DMACA’s carboxyl group reacts with carbodiimides (e.g., EDC) to form an O-acylisourea intermediate.
  • Nucleophilic Attack: Amines (e.g., glycine methyl ester) attack the activated carbonyl, releasing isourea byproducts.
  • Stabilization: The resulting amide is stabilized by hydrogen bonding and van der Waals interactions.

Reaction efficiency improves in polar solvents like dimethyl sulfoxide (DMSO), which stabilize charged intermediates [4].

Diazonium Salt Interactions and Heterocycle Formation

While direct studies on DMACA’s diazonium reactions are limited, its dimethylamino group can theoretically undergo diazo coupling. In acidic conditions, the amino group may form diazonium salts, enabling coupling with electron-rich aromatics (e.g., phenol) to generate azo dyes.

Proposed Pathway for Heterocycle Formation

  • Diazotization: Treatment with $$ \text{NaNO}_2 $$ and HCl converts the dimethylamino group to a diazonium ion.
  • Coupling: The diazonium ion reacts with β-naphthol, forming a trisubstituted azo compound.
  • Cyclization: Under basic conditions, intramolecular attack forms a benzotriazole derivative.

Further experimental validation is required to confirm yields and regioselectivity.

Solvent Effects on Reaction Thermodynamics

Solvent polarity and dielectric constant profoundly influence DMACA’s reactivity. For instance:

  • Polar Solvents (e.g., DMSO): Stabilize charge-separated transition states in amidation, increasing reaction rates [4].
  • Nonpolar Solvents (e.g., Isooctane): Enhance esterification yields by shifting equilibrium toward ester formation via Le Chatelier’s principle [4].

Thermodynamic Parameters in Protein Binding

Solvent$$ \Delta H \, (\text{kJ/mol}) $$$$ \Delta S \, (\text{J/mol·K}) $$$$ K_a \, (\text{dm}^3/\text{mol}) $$
Water-12.3+45.6$$ 1.2 \times 10^4 $$
Buffer-9.8+52.1$$ 1.5 \times 10^4 $$

Entropy-driven binding ($$ \Delta S > 0 $$) dominates in aqueous media, highlighting the role of hydrophobic effects [3].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1552-96-1

Wikipedia

(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid

Dates

Last modified: 08-15-2023

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